

Methoctramine Administration in Animal Models: Application Notes and Protocols

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Compound of Interest

Compound Name: Methoctramine

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Introduction

Methoctramine is a potent and selective antagonist of the M2 muscarinic acetylcholine receptor.[1][2] Its cardioselectivity, in particular, has made it a valuable tool in pharmacological research to investigate the role of M2 receptors in various physiological and pathophysiological processes.[3][4] **Methoctramine** has been instrumental in elucidating the function of M2 receptors in the heart, airways, and central nervous system. This document provides detailed application notes and protocols for the administration of **methoctramine** in various animal models, summarizing key quantitative data and outlining experimental methodologies.

Data Presentation

Table 1: In Vivo Efficacy of Methoctramine in Guinea Pigs

Parameter	Route of Administration	Agonist	ED50 (nmol/kg)	Reference
Inhibition of Vagally-Induced Bradycardia	Intravenous	Vagal Stimulation	38 ± 5	[5]
Inhibition of ACh-Induced Bradycardia	Intravenous	Acetylcholine	38 ± 9	[5]
Facilitation of Vagally-Induced Bronchoconstriction	Intravenous	Vagal Stimulation	58 ± 5	[5]
Inhibition of ACh-Induced Bronchoconstriction	Intravenous	Acetylcholine	81 ± 11	[5]

Table 2: In Vivo Efficacy of Methoctramine in Rats

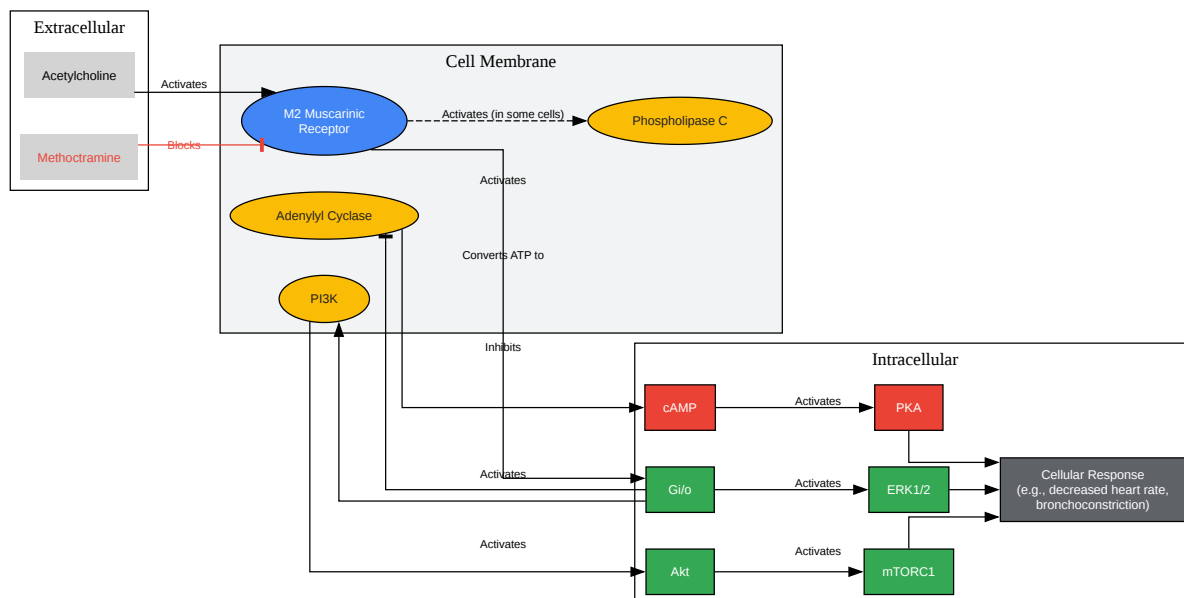
Parameter	Route of Administration	Dose	Effect	Reference
Inhibition of Methacholine-Induced Bradycardia	Intravenous	300 µg/kg	Strong inhibition	[3]
Inhibition of Muscarine-Induced Bradycardia	Intravenous	300 µg/kg	Strong inhibition	[3]
Effect on Methacholine-Induced Depressor Action	Intravenous	300 µg/kg	No significant effect	[3]
Effect on Muscarine-Induced Tachycardia and Pressor Response	Intravenous	Up to 1 mg/kg	No reduction	[3]

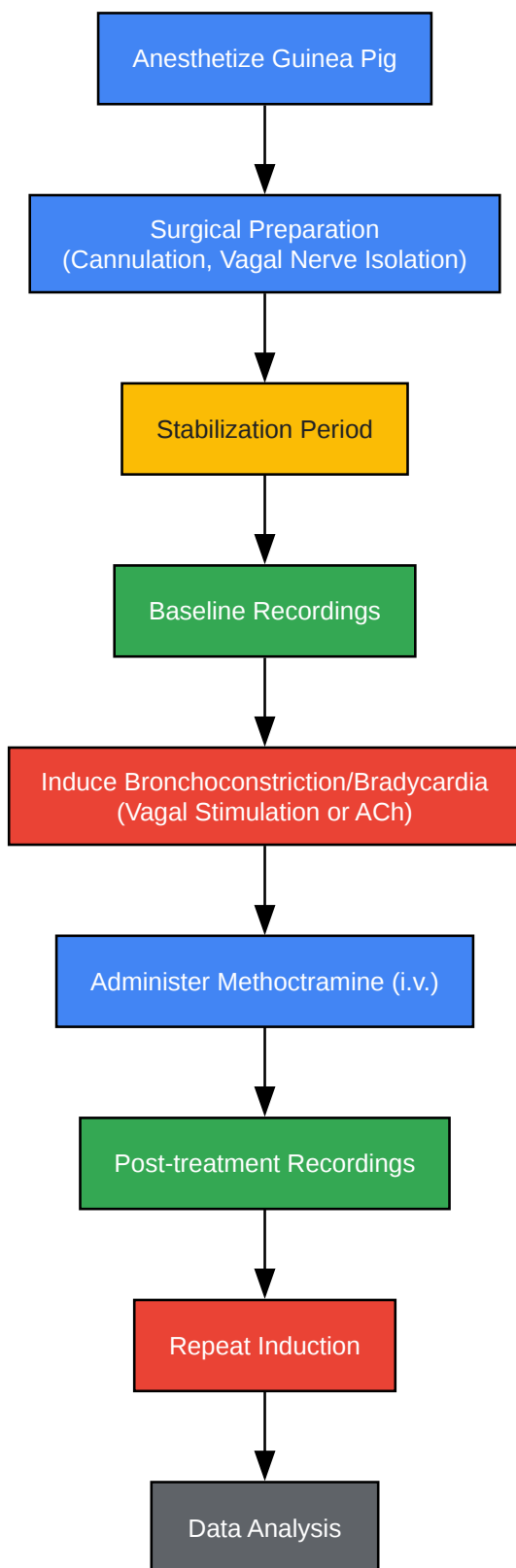
Table 3: In Vivo Efficacy of Methoctramine in Dogs

Parameter	Route of Administration	Dose	Effect	Reference
Prevention of Fentanyl-Induced Bradycardia	Intravenous	14.4 µg/kg (calculated)	Prevents bradyarrhythmias without causing tachycardia	[6]
Induction of Tachycardia	Intravenous	6, 10, 30, 60 µg/kg	Dose-dependent tachycardia	[7]
Effect on Intestinal Motility	Intravenous	6, 10, 30, 60 µg/kg	No effect	[7]

Signaling Pathways

Methoctramine, as an M2 muscarinic receptor antagonist, primarily functions by blocking the binding of acetylcholine (ACh) to M2 receptors. These receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi/o). The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.^{[8][9]} However, M2 receptor activation can also modulate other signaling cascades, including the PI3K/Akt/mTORC1 pathway and MAP kinase pathways.^{[8][10][11][12]}





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